molecular formula C11H22N2O2 B1142896 (2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride CAS No. 194032-43-4

(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride

Cat. No.: B1142896
CAS No.: 194032-43-4
M. Wt: 214.30458
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 2,5-dimethylpiperazine-1-carboxylate with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to monitor and control the reaction parameters, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Serves as a precursor in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-2,5-Dimethylpiperazine: A stereoisomer with different spatial arrangement of atoms.

    tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: The non-hydrochloride form of the compound.

Uniqueness

(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it particularly valuable in applications where these properties are critical.

Properties

IUPAC Name

tert-butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWALJKZSNHQOBH-VTLYIQCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704276
Record name tert-Butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194032-43-4
Record name tert-Butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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